N-[2-(8-formyl-7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate
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Overview
Description
N-[2-(8-formyl-7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate is a synthetic compound derived from the coumarin family. Coumarins are a class of benzopyrones, known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(8-formyl-7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate typically involves the Knoevenagel reaction, where 8-formyl-7-hydroxy coumarin reacts with N,N-disubstituted cyano acetamides in the presence of piperidine . The reaction conditions often include:
Solvent: Dry acetone
Catalyst: Anhydrous potassium carbonate
Temperature: 50°C
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and green chemistry approaches, can be applied to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(8-formyl-7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .
Scientific Research Applications
N-[2-(8-formyl-7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various coumarin derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(8-formyl-7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to inhibit cell proliferation and induce apoptosis in malignant cells. The compound may also interact with enzymes and receptors involved in inflammatory pathways, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
7-hydroxycoumarin: Known for its anticoagulant and anticancer properties.
8-formyl-7-hydroxy coumarin: Used as a precursor in the synthesis of various biologically active compounds.
Uniqueness
N-[2-(8-formyl-7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of formyl, hydroxy, and carbamate groups allows for diverse interactions with biological targets and chemical reagents .
Properties
Molecular Formula |
C16H14NO6- |
---|---|
Molecular Weight |
316.28 g/mol |
IUPAC Name |
N-[2-(8-formyl-7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate |
InChI |
InChI=1S/C16H15NO6/c1-2-6-17(16(21)22)7-5-10-8-14(20)23-15-11(10)3-4-13(19)12(15)9-18/h2-4,8-9,19H,1,5-7H2,(H,21,22)/p-1 |
InChI Key |
DFILAFXOQGFPEV-UHFFFAOYSA-M |
Canonical SMILES |
C=CCN(CCC1=CC(=O)OC2=C1C=CC(=C2C=O)O)C(=O)[O-] |
Origin of Product |
United States |
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